LogP Differential Versus Boc and Cbz Analogs
The methyl carbamate target compound exhibits a calculated logP of −0.69 , compared to 1.84 for the direct Boc analog tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate and 1.1 (XLogP3-AA) for the Cbz analog benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate [1]. This represents a logP differential of −2.53 versus the Boc analog and −1.79 versus the Cbz analog, translating to an approximately 340-fold and 62-fold difference in theoretical octanol–water partition coefficient, respectively. The negative logP places the methyl carbamate compound firmly in hydrophilic chemical space, favoring aqueous solubility and compatibility with polar reaction media, whereas the Boc analog partitions preferentially into organic phases.
| Evidence Dimension | Calculated partition coefficient (logP / XLogP3-AA) |
|---|---|
| Target Compound Data | logP = −0.69 (Fluorochem calculated) |
| Comparator Or Baseline | tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate: logP = 1.84 (Molbase); Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate: XLogP3-AA = 1.1 (PubChem) |
| Quantified Difference | ΔlogP = −2.53 vs Boc analog; ΔlogP = −1.79 vs Cbz analog |
| Conditions | Calculated logP values from vendor and database entries; experimental conditions not specified |
Why This Matters
A logP differential of this magnitude directly impacts aqueous solubility, chromatographic retention time, and liquid–liquid extraction behavior, making the methyl carbamate the preferred choice when high aqueous solubility or polar-phase handling is required during multi-step synthesis.
- [1] PubChem. Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate, CID 15550581. XLogP3-AA 1.1, Molecular Weight 234.29 g/mol. View Source
